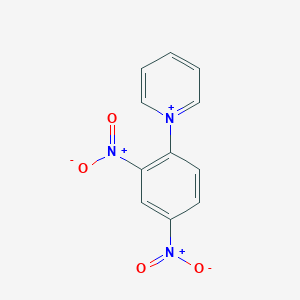

1-(2,4-Dinitrophenyl)pyridinium

Description

Historical Context of N-Arylpyridinium Salt Chemistry

The study of N-arylpyridinium salts dates back to the early 20th century. In 1904, Theodor Zincke was the first to describe the synthesis of N-alkyl pyridinium (B92312) salts. nih.gov His method involved an amine exchange process, starting with the conversion of pyridine (B92270) into N-(2,4-dinitrophenyl)pyridinium chloride, a compound that would later be famously known as the Zincke salt. nih.gov This was followed by a nucleophilic aromatic substitution (SNAr) with an appropriate alkyl or aromatic amine. nih.gov

Decades later, in the 1980s, another significant advancement in the synthesis of N-alkyl pyridinium salts was made by Katritzky. He discovered that these salts could also be synthesized through the condensation of pyrylium (B1242799) salts with primary and secondary amines, also via an SNAr mechanism. nih.gov The advent of photoredox chemistry has more recently inspired chemists to explore the utility of pyridinium salts in radical-mediated transformations. nih.gov

Foundational Role of 1-(2,4-Dinitrophenyl)pyridinium as an Electrophilic Reagent

This compound chloride, commonly referred to as the Zincke salt, is a unique and powerful electrophilic reagent. enamine.netenamine-genez.com This white, stable solid is soluble in protic and other highly polar solvents. enamine.netenamine-genez.com Its reactivity stems from the strong electron-withdrawing nature of the 2,4-dinitrophenyl group, which makes the pyridinium ring highly susceptible to nucleophilic attack. tandfonline.com

This inherent reactivity allows for the efficient synthesis of a wide variety of N-aryl or N-alkylpyridinium salts from primary amines. enamine.nettandfonline.com The reaction typically involves the displacement of 2,4-dinitroaniline (B165453). enamine.net In many cases, this transformation can be carried out in a one-pot procedure. enamine.netenamine-genez.com The versatility of the Zincke salt is further highlighted by its reaction with secondary amines, which leads to the formation of valuable synthetic intermediates known as Zincke aldehydes. enamine.netenamine-genez.comtcichemicals.comtcichemicals.com

Overview of the Zincke Reaction and Associated Intermediates

The Zincke reaction, named after its discoverer Theodor Zincke, is a classic organic reaction that transforms a pyridine into a pyridinium salt. wikipedia.org The process is initiated by the reaction of pyridine with 2,4-dinitro-chlorobenzene to form the this compound salt (the Zincke salt). wikipedia.org This salt is then treated with a primary amine, which leads to the opening of the pyridinium ring. wikipedia.org

The mechanism of the Zincke reaction is an example of an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closing) mechanism. wikipedia.orgscielo.br Key steps in this process include: tandfonline.comscielo.br

Nucleophilic Addition and Ring Opening: A primary amine attacks the pyridinium ring of the Zincke salt, leading to the opening of the ring. wikipedia.orgscielo.br

Formation of König Salts: A second molecule of the amine adds, resulting in the displacement of 2,4-dinitroaniline and the formation of intermediates known as König salts. wikipedia.org

Ring Closure: The König salt intermediate then undergoes cyclization to form the final pyridinium salt product. wikipedia.org

When secondary amines are used instead of primary amines, the reaction takes a different course, yielding 5-amino-2,4-pentadienals, which are referred to as Zincke aldehydes. tcichemicals.comtcichemicals.comwikipedia.orgacs.org These donor-acceptor dienes are valuable building blocks in organic synthesis. acs.org

Interactive Data Table: Properties of this compound Chloride

| Property | Value | Source |

| IUPAC Name | 1-(2,4-dinitrophenyl)pyridin-1-ium;chloride | nih.gov |

| Synonyms | Zincke Salt, (2,4-Dinitrophenyl)pyridinium chloride, N-(2,4-Dinitrophenyl)pyridinium chloride | nih.govtcichemicals.com |

| Molecular Formula | C₁₁H₈ClN₃O₄ | nih.gov |

| Molecular Weight | 281.65 g/mol | nih.gov |

| Appearance | White, stable solid | enamine.netenamine-genez.com |

| Solubility | Soluble in protic and other highly polar solvents | enamine.netenamine-genez.com |

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

46877-56-9 |

|---|---|

Formule moléculaire |

C11H8N3O4+ |

Poids moléculaire |

246.2 g/mol |

Nom IUPAC |

1-(2,4-dinitrophenyl)pyridin-1-ium |

InChI |

InChI=1S/C11H8N3O4/c15-13(16)9-4-5-10(11(8-9)14(17)18)12-6-2-1-3-7-12/h1-8H/q+1 |

Clé InChI |

MCNUBLFKORCVGA-UHFFFAOYSA-N |

SMILES |

C1=CC=[N+](C=C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

SMILES canonique |

C1=CC=[N+](C=C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Origine du produit |

United States |

Synthetic Methodologies for 1 2,4 Dinitrophenyl Pyridinium Compounds

Classical Preparative Routes

The traditional methods for preparing 1-(2,4-dinitrophenyl)pyridinium salts have been utilized for over a century and remain fundamental in many synthetic laboratories.

Synthesis from Pyridine (B92270) and 1-Chloro-2,4-Dinitrobenzene (B32670)

The most common and classical method for the synthesis of this compound chloride involves the reaction of pyridine with 1-chloro-2,4-dinitrobenzene. nih.govwikipedia.org This reaction is a nucleophilic aromatic substitution where the nitrogen atom of the pyridine ring attacks the electron-deficient carbon atom of 1-chloro-2,4-dinitrobenzene, which is activated by the two nitro groups, leading to the displacement of the chloride ion. wikipedia.org The resulting product is the stable pyridinium (B92312) salt. wikipedia.org

This reaction is typically carried out in a suitable solvent, and the product, this compound chloride, often precipitates from the reaction mixture and can be purified by recrystallization. wikipedia.org A general procedure involves stirring pyridine and 1-chloro-2,4-dinitrobenzene in a solvent like acetone (B3395972) or ethanol (B145695) at an elevated temperature, typically around 70°C, for several hours. nih.gov

Optimization of Reaction Conditions and Solvent Systems

The efficiency of the synthesis of this compound salts can be significantly influenced by the reaction conditions. Key parameters for optimization include the choice of solvent, temperature, and reaction time.

For instance, a study systematically examined various electron-withdrawing activating groups on the pyridine nitrogen and found the 2,4-dinitrophenyl (DNP) group to be effective. nih.gov The optimization of the reaction for a subsequent C3-thiolation of the pyridine ring involved screening different solvents and additives. nih.gov It was found that a mixture of acetonitrile (B52724) (CH3CN) and methyl tert-butyl ether (MTBE) as a co-solvent, along with the addition of water, significantly improved the yield to 80%. nih.gov

In another approach, the synthesis of x-substituted 2,4-dinitrophenyl-4'-phenylbenzenesulfonates highlighted the issue of undesired pyridinium salt formation when using pyridine as a base in non-aqueous environments. mdpi.com To circumvent this, an optimized method using an aqueous base with a water-miscible solvent like tetrahydrofuran (B95107) (THF) was developed, proving to be an environmentally benign strategy that supports a wide range of starting materials. mdpi.com For the synthesis of the Zincke salt itself, using acetone or ethanol as the solvent and heating the mixture has been a common practice. nih.govnih.gov The choice of solvent can also influence the ease of product isolation; for example, recrystallization from a mixture of methanol (B129727) and diethyl ether has been used for purification. researchgate.net

Table 1: Optimization of Reaction Conditions for Pyridine Functionalization via a Zincke Intermediate

| Entry | N-Activating Group | Thiolation Reagent | Secondary Amine | Solvent | Additive | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Triflyl (Tf) | N-(phenylthio)phthalimide | Pyrrolidine | CH3CN | - | Not Detected |

| 2 | Cyano (CN) | N-(phenylthio)phthalimide | Pyrrolidine | CH3CN | - | Not Detected |

| 3 | 2,4-Dinitrophenyl (DNP) | N-(phenylthio)phthalimide | Pyrrolidine | CH3CN | - | 35 |

| 4 | DNP | Phenylsulfenyl chloride | Pyrrolidine | CH3CN | - | Not Detected |

| 5 | DNP | N-(phenylthio)phthalimide | Piperidine | CH3CN | - | Lower Yield |

| 6 | DNP | N-(phenylthio)phthalimide | Pyrrolidine | CH3CN / MTBE | H2O | 80 |

This table is a representation of findings from a study on the C3-selective functionalization of pyridines. nih.gov

Advanced Synthetic Approaches

Modern synthetic chemistry has introduced more sophisticated methods for the preparation and application of this compound compounds, enabling high-throughput synthesis and the creation of more complex molecular architectures.

Solid-Phase Synthesis Techniques Utilizing this compound

The Zincke reaction, which involves the reaction of this compound salts with primary amines to form new pyridinium salts, has been successfully adapted for solid-phase synthesis. researchgate.netnih.gov This approach allows for the efficient preparation of libraries of pyridinium salt derivatives. nih.gov In this technique, a primary amine is attached to a solid support, such as the Wang resin. wikipedia.org This polymer-bound amine is then reacted with a this compound salt. nih.gov The reaction proceeds to open the pyridine ring, followed by displacement of 2,4-dinitroaniline (B165453) and subsequent ring-closure to form the desired pyridinium salt, which remains attached to the solid support. wikipedia.orgnih.gov Cleavage from the resin then yields the final product in good yield and high purity. nih.gov This methodology has been employed in the search for small molecules with specific biological activities. researchgate.netnih.gov

Gram-Scale Synthesis Protocols for this compound Compounds

The utility of this compound compounds in various applications necessitates the development of scalable synthesis protocols. A gram-scale synthesis of a functionalized pyridine derivative has been demonstrated, showcasing the practicality of using the Zincke intermediate approach for larger quantities. nih.gov In this protocol, both one-pot and two-step procedures were effective, yielding the desired product in good yields (67-70%). nih.gov A key advantage highlighted was the ability to recycle the by-products, 1-chloro-2,4-dinitrobenzene and phthalimide, for subsequent reactions. nih.gov

Another example of a large-scale preparation involves the synthesis of 1,1′-bis(2,4-dinitrophenyl)-[4,4′-bipyridin]-1,1′-diium dichloride, which can be readily prepared on a multigram scale. rsc.org A medium-scale optimized procedure for preparing ¹⁵N-labeled pyridine also starts with the gram-scale reaction of pyridine and 2,4-dinitrochlorobenzene in anhydrous methanol to form the corresponding Zincke salt. nih.gov

Preparation of Substituted this compound Salts

The synthesis of substituted this compound salts allows for the introduction of a wide range of functional groups onto the pyridine ring, expanding the chemical space of accessible compounds. These substituted salts can be prepared by reacting a substituted pyridine with 1-chloro-2,4-dinitrobenzene. For example, N-(2,4-dinitrophenyl) pyridinium salts with various aromatic substitutions at the C3-position of the pyridine scaffold have been synthesized. nih.gov These substitutions include phenyl rings with either electron-donating (e.g., alkyl, OMe) or electron-withdrawing (e.g., F, Cl, CF₃) groups. nih.gov

Furthermore, disubstituted and fused heterocyclic pyridinium salts have also been successfully prepared and utilized in subsequent reactions. nih.gov For instance, 3,4-diphenylpyridinium salt and isoquinolinium salt have been converted to their N-(2,4-dinitrophenyl) derivatives and used in further transformations. nih.gov The reaction conditions for these syntheses are generally similar to the preparation of the unsubstituted parent compound, often involving heating the substituted pyridine with a halo-2,4-dinitrobenzene in a suitable solvent. nih.gov

Table 2: Examples of Substituted this compound Salts and Their Applications

| Starting Substituted Pyridine | Resulting Pyridinium Salt | Subsequent Application | Reference |

|---|---|---|---|

| 3-Phenylpyridine | 1-(2,4-Dinitrophenyl)-3-phenylpyridinium salt | C3-Thiolation | nih.gov |

| 3,4-Diphenylpyridine | 1-(2,4-Dinitrophenyl)-3,4-diphenylpyridinium salt | C3-Thiolation | nih.gov |

| Isoquinoline | 1-(2,4-Dinitrophenyl)isoquinolinium salt | C3-Thiolation | nih.gov |

| 4-Phenylpyridine | 1-(2,4-Dinitrophenyl)-4-phenylpyridinium chloride | Zincke Reaction | researchgate.net |

| 4,4'-Bipyridine | 1,1'-Bis(2,4-dinitrophenyl)-[4,4'-bipyridin]-1,1'-diium dichloride | Synthesis of Bipyridinium Oligomers | rsc.org |

Reaction Mechanisms Involving 1 2,4 Dinitrophenyl Pyridinium Species

Fundamental Mechanistic Pathways

The core of 1-(2,4-dinitrophenyl)pyridinium's reactivity lies in its susceptibility to nucleophilic attack, leading to the opening of the pyridinium (B92312) ring. This process is central to several named reactions and synthetic methodologies.

Nucleophilic Addition-Ring Opening-Ring Closing (ANRORC) Mechanism

The reaction of this compound salts with primary amines to form new pyridinium salts is a classic example of the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closing) mechanism. wikipedia.orgscielo.brwikipedia.org This multi-step process is a powerful tool for the synthesis of N-aryl and N-alkyl pyridinium salts that may be difficult to access through direct alkylation methods. scielo.br

The key steps of the ANRORC mechanism are as follows: scielo.br

Nucleophilic Addition: A primary amine attacks the C2 position of the pyridinium ring. scielo.br

Ring Opening: This addition leads to the cleavage of the C-N bond, opening the pyridinium ring. scielo.br

Formation of a Dianil Salt: A second equivalent of the primary amine attacks the resulting intermediate, displacing 2,4-dinitroaniline (B165453) and forming a characteristically red-colored dianil salt. scielo.br

Cis-Trans Interconversion: A crucial cis-trans isomerization of the dianil salt occurs, positioning the molecule for ring closure. scielo.br

Ring Closing: An intramolecular nucleophilic attack takes place, forming a new six-membered ring.

Elimination: The final step involves the elimination of a molecule of the primary amine, yielding the new pyridinium salt.

This mechanism is particularly valuable for synthesizing N-arylpyridinium salts from anilines containing electron-donating groups, often proceeding in high yields. photonics.ru

Influence of Reaction Parameters on Mechanistic Pathways

The outcome of the reaction of this compound is highly dependent on the nature of the nucleophile and the reaction conditions.

Role of Primary Amine Nucleophiles in Pyridinium Salt Formation

Primary amines are key reagents in the formation of new pyridinium salts via the ANRORC mechanism. enamine.netwikipedia.orgscielo.br The reaction involves the incorporation of the primary amine's nitrogen atom into the newly formed pyridinium ring. scielo.br The reaction conditions, such as the solvent and the presence of a base, can influence the reaction rate and yield. photonics.ru For instance, the reaction often requires an alkaline medium or an excess of the amine to proceed efficiently. photonics.ru The use of polar solvents like alcohols can also facilitate the reaction. photonics.ru The reaction of N-(2,4-dinitrophenyl)pyridinium chloride with aniline (B41778) has been shown to be first order in both the pyridinium salt and aniline, with the rate-limiting step being the deprotonation of an intermediate adduct at higher pH values. cas.cz

Secondary Amine Interactions Leading to Zincke Aldehydes

In contrast to primary amines, the reaction of this compound chloride with secondary amines leads to the formation of 5-amino-2,4-pentadienals, commonly known as Zincke aldehydes. tcichemicals.comchem-station.comwikipedia.orgdbpedia.orgtcichemicals.com This transformation also proceeds through a ring-opening of the pyridinium salt upon nucleophilic attack by the secondary amine. chem-station.com However, instead of a subsequent ring-closing to form a new pyridinium salt, the terminal iminium group is hydrolyzed to an aldehyde. wikipedia.orgdbpedia.org This reaction typically requires two equivalents of the secondary amine. wikipedia.orgdbpedia.org Zincke aldehydes are valuable synthetic intermediates, serving as donor-acceptor dienes in various chemical transformations. acs.org

| Reactant | Nucleophile | Key Intermediate(s) | Final Product |

| This compound | Primary Amine | Dianil Salt | Substituted Pyridinium Salt |

| This compound | Secondary Amine | Iminium Ion | Zincke Aldehyde |

Catalytic Effects of Bases and Solvent Systems on Ring-Opening

The ring-opening of this compound salts, a key step in the Zincke reaction, is significantly influenced by the catalytic effects of bases and the nature of the solvent system. The reaction involves the nucleophilic attack of a primary or secondary amine on the pyridinium ring, leading to the formation of an open-chain intermediate known as a Zincke imine.

Bases play a crucial role in facilitating this transformation. Studies have shown that in 50% aqueous ethanol (B145695), aniline and pyridine (B92270) act as basic catalysts in the conversion of the initial adduct to the ring-opened product. cas.cz The reaction rate demonstrates a dependence on the concentration of the base. For instance, the reaction of N-(2,4-dinitrophenyl)pyridinium chloride with aniline is first order in the amine, which acts as both a nucleophile and a basic catalyst. cas.cz Similarly, the ring-opening of pyridinium salts with piperazines in water has been shown to yield polymeric structures, highlighting the role of the amine in both initiating the attack and influencing the final product structure. bohrium.com Stronger bases, such as methoxide (B1231860) ions, can significantly accelerate the reaction, with the rate becoming independent of the base concentration once the initial pyridin-ium salt is fully converted to its conjugate base form. bohrium.com

The solvent system exerts a profound effect on the reaction rate and equilibrium. The choice of solvent can influence the solvation of the charged pyridinium salt, thereby affecting its reactivity. acs.org Less polar solvents can lead to less favorable solvation of the pyridinium salt, which in turn promotes the ring-opening reaction. acs.org For example, in the reaction of certain substituted pyridinium salts with 4-bromoaniline, changing the solvent from methanol (B129727) to pyridine was necessary to achieve the desired ring-opening for substrates bearing strong electron-donating groups. acs.org The reaction rate can also be affected by the ionizing power of the solvent; a slight increase in rate is observed when moving from a solvent with higher ionizing power to one with lower ionizing power. bohrium.com The use of polar aprotic solvents like dichloromethane (B109758) (DCM) or dimethyl sulfoxide (B87167) (DMSO) can also enhance reaction rates.

The following table summarizes the impact of different solvent systems on the yield of ring-opening reactions.

| Reactant | Base/Nucleophile | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1-(2,4-Dinitrophenyl)-4-methoxypyridinium | 4-Bromoaniline | Methanol | Corresponding Heptamethine Cyanine (B1664457) | 0 | acs.org |

| 1-(2,4-Dinitrophenyl)-4-methoxypyridinium | 4-Bromoaniline | Pyridine | Corresponding Heptamethine Cyanine | 40 | acs.org |

| N-(2,4-dinitrophenyl)pyridinium dicyanamide | Piperazine | Water | Polymer(H;(CN)₂N⁻) | 71 | rsc.org |

| N-(2,4-dinitrophenyl)pyridinium dicyanamide | R-(−)-2-Methylpiperazine | Water | Polymer(R-Me;(CN)₂N⁻) | 34 | rsc.org |

pH Dependence of Reaction Mechanisms and Rate-Limiting Steps

The mechanism of reactions involving this compound species and the identity of the rate-limiting step are highly dependent on the pH of the reaction medium. Kinetic studies reveal a complex relationship between proton concentration and reaction rate, often indicated by non-linear Brønsted-type plots. nih.govpsu.eduacs.org

At low pH values, the transformation of an intermediate species is often the rate-limiting step, and the reaction rate is observed to be inversely proportional to the proton concentration. cas.cz For the reaction of N-(2,4-dinitrophenyl)pyridinium chloride with aniline in 50% aqueous ethanol, the rate-limiting step at high proton concentrations is the transformation of the intermediate III into intermediate IV (as per the mechanism proposed in the study). cas.cz

As the pH increases, the catalytic effect of bases, including lyate ions (OH⁻), becomes more significant. cas.cz The deprotonation of the initial adduct (intermediate II) gradually becomes the rate-limiting step. cas.cz This shift in the rate-determining step is a common feature in the aminolysis of related dinitrophenyl esters. For the pyridinolysis of 2,4-dinitrophenyl S-methyl thiocarbonate, a biphasic Brønsted plot is observed, which is consistent with a stepwise mechanism involving a zwitterionic tetrahedral intermediate. nih.gov The change in the rate-determining step occurs from the breakdown of this intermediate at low pyridine basicity (low pKa) to its formation at high pyridine basicity (high pKa). nih.gov

The table below outlines the relationship between pH and the rate-limiting step for reactions involving dinitrophenyl-activated substrates.

| Reaction System | pH Range | Rate-Limiting Step | Reference |

|---|---|---|---|

| N-(2,4-Dinitrophenyl)pyridinium chloride + Aniline | Low pH | Transformation of intermediate III to IV | cas.cz |

| N-(2,4-Dinitrophenyl)pyridinium chloride + Aniline | Increasing pH | Deprotonation of intermediate II | cas.cz |

| 2,4-Dinitrophenyl S-methyl thiocarbonate + Pyridines | Low pKa of Pyridine | Breakdown of tetrahedral intermediate (T+/-) | nih.gov |

| 2,4-Dinitrophenyl S-methyl thiocarbonate + Pyridines | High pKa of Pyridine | Formation of tetrahedral intermediate (T+/-) | nih.gov |

Regioselectivity and Stereochemical Considerations

C3-Selective Functionalization of Pyridines via Zincke Imine Intermediates

The functionalization of the pyridine ring presents a significant challenge in synthetic chemistry due to the electronic properties of the heterocycle, which favor reactions at the C2 and C4 positions. However, the use of this compound chloride to generate Zincke imine intermediates provides a powerful strategy for achieving highly regioselective C3-functionalization. nih.govchemrxiv.orgresearchgate.net This dearomatization-rearomatization sequence temporarily transforms the electron-deficient pyridine into a polarized, electron-rich azatriene (Zincke imine), altering its intrinsic reactivity. chemrxiv.orgnih.gov

This strategy has been successfully employed for a range of C3-selective modifications, including halogenation, chalcogenation, amidation, and fluorination. nih.govsynthical.comnih.gov The key to this regioselectivity lies in the electronic nature of the Zincke imine intermediate. This dienamine-like species reacts with electrophilic reagents or radicals, leading to functionalization primarily at the C3 position before a subsequent ring-closing step rearomatizes the system to yield the C3-substituted pyridine. researchgate.net

For example, a one-pot protocol for the 3-position halogenation of pyridines involves the formation of an NTf-pyridinium salt, ring-opening with an amine to form the Zincke imine, highly regioselective halogenation with an N-halosuccinimide, and finally, ring-closure with ammonium (B1175870) acetate (B1210297) to give the 3-halopyridine. chemrxiv.orgnih.gov This method is notable for its mild conditions and broad substrate scope, including the late-stage functionalization of complex pharmaceutical molecules. nih.govnih.govacs.org Similarly, C3-amination can be achieved through a photochemical reaction of a Zincke imine with an amidyl radical. nih.govchemrxiv.orgsynthical.com

The table below showcases various C3-selective functionalizations of pyridines achieved through Zincke imine intermediates.

| Pyridine Substrate | Reagent(s) | Functional Group Introduced | Position | Product | Reference |

|---|---|---|---|---|---|

| 2-Phenylpyridine | 1. Tf₂O, Dibenzylamine 2. NIS 3. NH₄OAc, EtOH | Iodo (-I) | C3 | 3-Iodo-2-phenylpyridine | chemrxiv.orgalfa-chemistry.com |

| Pyridine | 1. DNP-Cl, Amine 2. Electrophilic Fluorinating Reagent | Fluoro (-F) | C3 | 3-Fluoropyridine | acs.org |

| Pyridine | 1. DNP-Cl, Amine 2. N-Aminopyridinium salt (photochemical) | Amido (-NHR) | C3 | 3-Amidopyridine | nih.govsynthical.com |

| Pyridine | 1. DNP-Cl, Amine 2. Thiol/Selenide Source | Thio/Seleno (-SR/-SeR) | C3 | 3-Thio/Selenopyridine | nih.gov |

Mechanistic Distinction Between Radical and Two-Electron Pathways

The C3-functionalization of pyridines via Zincke imine intermediates can proceed through mechanistically distinct pathways, primarily radical or two-electron (ionic) routes. The operative mechanism is determined by the nature of the electrophile or reagent used to react with the Zincke imine. researchgate.netnih.gov

Radical inhibition experiments, trapping studies, and DFT theoretical calculations have been instrumental in elucidating these pathways. researchgate.netnih.gov For instance, the C3-thiolation and C3-selenylation of pyridines using Zincke imines have been shown to proceed through a radical addition-elimination pathway. researchgate.netnih.gov In this mechanism, a radical species adds to the Zincke imine, followed by an elimination step to yield the functionalized product.

In contrast, C3-fluorination via Zincke imines follows a two-electron electrophilic substitution pathway. researchgate.netnih.gov Here, the Zincke imine acts as a nucleophile, attacking an electrophilic fluorine source in a process that does not involve radical intermediates. The ability to direct the reaction down either a radical or a two-electron pathway by simply changing the functionalizing reagent adds a significant layer of versatility to this synthetic strategy. nih.gov

Kinetic and Mechanistic Studies of Reactions Involving 1 2,4 Dinitrophenyl Pyridinium

Quantitative Kinetic Investigations

Quantitative kinetic studies are fundamental to understanding the mechanism of chemical reactions. For reactions involving 1-(2,4-dinitrophenyl)pyridinium chloride, these investigations have focused on determining how the reaction rate depends on the concentration of reactants and on calculating the specific rate constants for the individual steps of the reaction mechanism.

Determination of Reaction Orders and Rate Laws

The rate law for a chemical reaction is an equation that links the reaction rate with the concentrations of reactants. khanacademy.org For the reaction of this compound chloride with aniline (B41778) in 50% aqueous ethanol (B145695), kinetic studies have shown that the reaction is first-order with respect to this compound chloride. cas.cz This was determined by observing a linear relationship in the time dependence of the logarithm of concentration, which is characteristic of a first-order reaction. cas.cz

The general form of the rate law can be expressed as: Rate = k[this compound][Aniline]²

This indicates that the reaction rate is directly proportional to the concentration of the pyridinium (B92312) salt and to the square of the aniline concentration. khanacademy.orgcas.cz The reaction's dependence on pH further complicates the kinetics, with the rate being inversely proportional to the proton concentration at low pH values. cas.cz

Calculation of Rate Constants for Elementary Steps

The mechanism involves the initial nucleophilic addition of aniline to the pyridinium ring to form an adduct (Intermediate II), followed by a ring-opening step to form an open-chain intermediate (Intermediate III), and subsequent steps leading to the final product, N-phenyl-5-anilino-2,4-pentadienylideneimine. cas.cz

Table 1: Elementary Steps and Associated Rate Constants

| Step | Description | Rate Constant |

|---|---|---|

| k₁ | Forward reaction: Formation of Intermediate II | Calculated |

| k₋₁ | Reverse reaction: Decomposition of Intermediate II | Calculated |

| k₂ | Transformation of Intermediate II to Intermediate III | Calculated |

By analyzing the reaction rate under different pH conditions and aniline concentrations, it is possible to dissect the complex rate law and extract the values for the constants of these individual reaction steps. cas.cz

Pseudo-First-Order Rate Coefficient Analysis

To simplify the kinetic analysis of complex reactions, such as those involving this compound, the method of pseudo-first-order conditions is often employed. amazonaws.comlibretexts.org This technique involves using a large excess of one of the reactants, which ensures its concentration remains effectively constant throughout the reaction. youtube.com

For instance, in the reaction with amines, if the amine is present in a large excess compared to the this compound salt, the rate law simplifies. The concentration of the amine is absorbed into a new, "pseudo-first-order" rate coefficient (k' or k_obs). libretexts.orgnih.gov

The second-order rate law: Rate = k[Pyridinium Salt][Amine] Becomes the pseudo-first-order rate law: Rate = k'[Pyridinium Salt] , where k' = k[Amine] .

Under these conditions, a plot of the natural logarithm of the pyridinium salt concentration versus time yields a straight line, the slope of which gives the pseudo-first-order rate coefficient, k'. amazonaws.com By determining k' at various excess concentrations of the amine, the true second-order rate constant (k) can be found from the slope of a plot of k' versus the amine concentration. amazonaws.comnih.gov This analysis has been successfully applied to the pyridinolysis of related dinitrophenyl compounds. nih.gov

Elucidation of Rate-Limiting Steps

Proton Splitting from Intermediates in Base-Catalyzed Reactions

Table 2: Summary of Compound Names

| Compound Name |

|---|

| This compound |

| This compound chloride |

| Aniline |

| N-phenyl-5-anilino-2,4-pentadienylideneimine |

| 2,4-Dinitrophenyl O-Ethyl Dithiocarbonates |

| Hydroxyl ion |

| N-phenylpyridinium chloride |

| 2,4-dinitrochlorobenzene |

Influence of Reaction Conditions on Reaction Kinetics

The pH of the reaction medium has a profound effect on the kinetics and the rate-limiting step of reactions involving this compound chloride. cas.cz At low pH values, the transformation of an intermediate is the rate-limiting step, and the reaction rate is observed to be inversely proportional to the concentration of protons. cas.cz As the pH increases, the mechanism shifts, and the deprotonation of a tetrahedral intermediate becomes the rate-limiting step. cas.cz In this higher pH range, the catalytic effect of lyate ions (hydroxide ions) becomes increasingly significant. cas.cz This demonstrates a complex relationship where the species controlling the reaction rate changes from a reaction intermediate at low pH to a deprotonation event at higher pH. cas.cz A sufficient increase in hydroxide (B78521) ion concentration can so accelerate the N-H bond splitting in an intermediate that the initial reaction of the pyridinium salt with the nucleophile would become rate-limiting; however, this mechanism could not be experimentally verified because competing reactions become dominant at pH values above 9. cas.cz

| pH Range | Rate-Controlling Step | Relationship with [H+] | Key Influences |

| Low pH | Transformation of Intermediate III to IV | Rate is proportional to 1/[H+] | Proton concentration |

| High pH | Deprotonation of Intermediate II | Rate increases as [H+] decreases | Catalysis by lyate ions (OH-) and other bases |

Nitrogen bases, such as the aniline nucleophile itself, can act as catalysts in the reaction with this compound chloride. cas.cz The bimolecular rate constant is observed to increase with the concentration of aniline, and this catalytic influence becomes more pronounced at higher pH values. cas.cz This phenomenon is characteristic of general base catalysis, where the base assists in the deprotonation of the intermediate formed after the initial nucleophilic attack. cas.cz Both aniline and lyate ions (OH-) contribute significantly to this catalytic effect as the pH rises. cas.cz The mechanism involves the base facilitating the removal of a proton from the intermediate, which in turn becomes the rate-limiting step under these conditions. cas.cz

The choice of solvent can significantly influence the kinetics and mechanism of nucleophilic substitution reactions involving activated aryl substrates, a principle that extends to reactions of this compound. The reaction of this compound chloride with aniline has been studied in 50% aqueous ethanol, a polar protic solvent system. cas.cz In general, for related aromatic nucleophilic substitution reactions, the solvent properties can alter the rate-determining step. rsc.org Aprotic solvents can exhibit neat base catalysis, while hydrogen-bond donor (HBD) solvents can assist in the departure of the nucleofuge (the leaving group). rsc.org This assistance can change the rate-limiting step from the detachment of the leaving group to the formation of the initial intermediate. rsc.org For example, in the reaction of 1-fluoro-2,4-dinitrobenzene (B121222) with piperidine, solvents that are hydrogen-bond donors facilitate the departure of the fluoride (B91410) ion, making the formation of the intermediate the rate-determining step. rsc.org This suggests that in reactions of this compound, protic solvents could similarly stabilize the forming 2,4-dinitroaniline (B165453) leaving group, thereby influencing which step of the multi-step mechanism is the slowest.

Brønsted-Type Plot Analysis and Nucleofugality

Brønsted-type plots, which correlate the logarithm of the rate constant (log k) with the pKa of a series of related nucleophiles, are a powerful tool for elucidating reaction mechanisms. For reactions involving substrates similar to this compound, these plots are often nonlinear (biphasic). nih.gov Such a curvature is typically interpreted as evidence for a stepwise reaction mechanism involving a tetrahedral intermediate and a change in the rate-determining step as the basicity of the nucleophile is varied. nih.gov

For weakly basic (low pKa) pyridines, the second step of the reaction, which is the breakdown of the tetrahedral intermediate to form the products, is rate-limiting. This is reflected in a large Brønsted slope (β value, e.g., 0.9-1.0), indicating a high degree of bond formation in the transition state. nih.gov Conversely, for more strongly basic (high pKa) pyridines, the first step, the nucleophilic attack to form the tetrahedral intermediate, becomes rate-limiting. This results in a smaller Brønsted slope (β value, e.g., 0.2), indicating a transition state that occurs earlier along the reaction coordinate. nih.gov The point of curvature in the plot corresponds to the pKa where the rates of formation and breakdown of the intermediate are approximately equal. nih.gov This nonlinear relationship provides strong evidence against a single-step concerted mechanism and supports the presence of a distinct intermediate. nih.gov

| Nucleophile Basicity | Rate-Determining Step | Brønsted Slope (β) | Interpretation |

| Low pKa (Weakly Basic) | Breakdown of Intermediate | High (e.g., ~0.9) | Transition state resembles the tetrahedral intermediate. |

| High pKa (Strongly Basic) | Formation of Intermediate | Low (e.g., ~0.2) | Transition state resembles the reactants (early transition state). |

Comparative Analysis of Nucleofugality in Reaction Intermediates

A comprehensive comparative analysis of nucleofugality would require extensive kinetic data, specifically the rate constants for the departure of various leaving groups from structurally similar intermediates. Ideally, one would compare the rate of expulsion of the 2,4-dinitrophenylamino group with other potential leaving groups under identical reaction conditions. Such data would allow for the construction of a quantitative scale of nucleofugality for this specific reaction class.

Hypothetical Kinetic Data for Leaving Group Departure in a Model Zincke-type Ring Closure

| Leaving Group (LG) | pKa of Conjugate Acid (LG-H) | Hypothetical First-Order Rate Constant (k) for Departure (s⁻¹) | Relative Nucleofugality |

| 2,4-Dinitrophenylamino | 15.0 | Data not available | Reference |

| 4-Nitrophenylamino | 18.5 | Data not available | Hypothetically Lower |

| Phenylamino (B1219803) | 30.7 | Data not available | Hypothetically Much Lower |

| Methoxy | 15.5 | Data not available | Hypothetically Higher |

| Chloro | -7 | Data not available | Hypothetically Much Higher |

Note: The pKa values are approximate and serve for illustrative purposes. The rate constants are hypothetical.

Analysis Based on Hypothetical Data:

Were such data available, the analysis would proceed as follows. The nucleofugality of a leaving group is inversely related to its basicity; weaker bases are generally better leaving groups. masterorganicchemistry.comsaskoer.ca The 2,4-dinitrophenylamino group is a relatively weak base due to the strong electron-withdrawing effect of the two nitro groups, which delocalize the negative charge on the nitrogen atom upon its departure. This inherent stability contributes to its competence as a leaving group in the Zincke reaction.

A comparative study would likely show that leaving groups with lower pKa values for their conjugate acids would depart at a faster rate. For instance, a hypothetical comparison might reveal that a chloro group (pKa of HCl is ~-7) would be a significantly better leaving group than the 2,4-dinitrophenylamino group. Conversely, a phenylamino group (pKa of aniline is ~30.7) would be a much poorer leaving group.

Advanced Spectroscopic Characterization in Mechanistic and Structural Elucidation

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In the case of 1-(2,4-dinitrophenyl)pyridinium chloride, the IR spectrum provides direct evidence for its key structural features. The spectrum is characterized by absorption bands corresponding to the vibrations of the dinitrophenyl and pyridinium (B92312) ring systems. researchgate.netresearchgate.net

Key functional groups identified in the IR spectrum include the nitro groups (NO₂), which are strong electron-withdrawing substituents on the phenyl ring. These typically exhibit strong, distinct stretching vibrations. The aromatic C-H and C=C stretching vibrations from both the pyridinium and the dinitrophenyl rings also appear in their characteristic regions. The presence of these specific bands confirms the successful synthesis and structural integrity of the compound. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the detailed structural analysis of this compound and its derivatives in solution. Both ¹H and ¹³C NMR provide precise information about the electronic environment of individual atoms, allowing for unambiguous structural confirmation and mechanistic investigation. researchgate.net

¹H and ¹³C NMR spectroscopy are routinely used to confirm the structure of this compound salts and the products derived from them. mdpi.comdoi.org In the ¹H NMR spectrum of the parent salt, the protons on the pyridinium ring are significantly deshielded and appear at high chemical shifts (downfield) due to the positive charge on the nitrogen atom and the electron-withdrawing effect of the dinitrophenyl group. researchgate.net The protons on the dinitrophenyl ring also exhibit characteristic splitting patterns and chemical shifts. doi.org

For instance, in the synthesis of conjugated 4,4′-bipyridinium oligomers using the Zincke reaction, ¹H NMR is used to characterize the final products. rsc.org The spectra clearly show resolved signals in the aromatic region (7.5 to 10.0 ppm), confirming the formation of the new N-substituted pyridinium structures. rsc.org Similarly, the synthesis of peptide-4,4'-bipyridinium conjugates via a solid-phase Zincke reaction relies on ¹H and ¹³C NMR for the structural verification of the products. sorbonne-universite.fr

While this compound itself does not exhibit tautomerism, its reaction with nucleophiles can lead to products, and related compounds like 2,4-dinitrophenylhydrazones (DNPHs) are well-known to exist as tautomers and isomers. sci-hub.seresearcher.life NMR spectroscopy is a crucial technique for studying these equilibria in solution. researchgate.net

For example, 2,4-dinitrophenylhydrazone derivatives of acylpyrazolones have been shown by ¹H NMR to feature resonance signals in the downfield region (10.73 to 12.28 ppm) attributed to the –NH proton, confirming their existence in the imine-keto tautomeric form. mdpi.com The chemical shifts and coupling constants of the protons involved in the tautomeric system (e.g., N-H and C-H adjacent to the C=N bond) are highly sensitive to the specific tautomer present. acs.org Studies on hydrazones have utilized ¹H and ¹³C NMR to differentiate between syn/anti isomers and keto/enol or imine/enamine tautomers, providing fundamental insights into their structure and reactivity. sci-hub.seacs.org

The distinct signals of the reactant (Zincke salt) and its products in an NMR spectrum allow for real-time monitoring of reaction progress. rsc.orgresearchgate.net By acquiring spectra at different time intervals, the disappearance of reactant signals and the appearance of product signals can be quantified to determine reaction rates and study kinetics. wjpsonline.compsu.edu

A notable example is the monitoring of the chemical reduction of bipyridinium oligomers, synthesized from Zincke salts. rsc.org Upon addition of a reducing agent like triethylamine, the characteristic ¹H NMR signals of the pyridinium protons broaden and disappear, while the solution's color changes dramatically. This transformation is easily followed by ¹H NMR. Subsequent reoxidation with an acid restores the original NMR spectrum, demonstrating the reversibility of the process. rsc.org This application highlights the power of NMR in providing both structural and kinetic information simultaneously. rsc.orgresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule and is particularly useful for studying conjugated systems. Both the Zincke salt and its ring-opened intermediates possess extensive π-systems, making them strongly absorbing in the UV-visible region. rsc.org

The Zincke reaction involves the nucleophilic attack of an amine on the pyridinium ring, leading to its cleavage and the formation of a highly conjugated, open-chain intermediate known as a König salt. chemeurope.com This ring-opening process is accompanied by a significant change in the electronic structure of the molecule, which can be effectively monitored using UV-Vis spectroscopy. oup.com

The initial this compound salt has absorption maxima in the UV region. rsc.org Upon reaction with an amine and subsequent ring-opening, the resulting linear, polymethine-like intermediate exhibits a substantial bathochromic shift (a shift to longer wavelengths), often into the visible region, resulting in a colored solution. rsc.orgresearchgate.net For example, the reaction of Zincke salt derivatives to form conjugated oligomers shows the appearance of new absorption bands at longer wavelengths (e.g., ~380 nm), the intensity of which increases with the length of the oligomer. rsc.org This technique is therefore invaluable for following the progress of the Zincke reaction and characterizing the electronic properties of the resulting open-chain and recyclized products. oup.combohrium.com

Characterization of Electronic Absorption in Conjugated Systems

The electronic absorption characteristics of this compound and its derivatives are of significant interest due to their conjugated π-systems. UV-Vis spectroscopy is a primary tool for investigating these properties. The absorption spectra of these compounds typically exhibit bands in the UV region, which can extend into the visible range depending on the specific substituents and the extent of conjugation.

In a study of conjugated 4,4′-bipyridinium oligomers synthesized using the Zincke reaction, the electronic absorption spectra were recorded in dimethylformamide (DMF). rsc.org The monomeric species exhibited a dominant UV absorption at approximately 300 nm. rsc.org As the oligomer length increased, a new absorption band appeared at around 380 nm, which tailed into the visible region, indicating an extension of the conjugated system. rsc.org The intensity of this new band was observed to increase with the length of the oligomer. rsc.org

The principle of using UV-Vis spectroscopy to study the ring-opening reaction of this compound chloride is based on the distinct differences in the molecular conjugate structures of the reactant and the product. ciac.jl.cn The absorption spectra of N-phenylpyridinium compounds with different metal ions in ethanol (B145695) show a band in the range of 260-261 nm. wjpsonline.com For instance, the reaction of 4-nitrophenyl and 2,4-dinitrophenyl S-methyl thiocarbonates with pyridines is monitored spectrophotometrically by following the release of the corresponding phenoxide anions at 400 nm and 360 nm, respectively. nih.gov

The electronic delocalization across the molecule, which can be confirmed by techniques like UV-Vis spectroscopy, is indicative of intramolecular charge transfer (ICT). researchgate.net This phenomenon involves the migration of electron density from an electron-rich part of the molecule to an electron-deficient part. researchgate.net

Confirmation of Reaction Order and Intermediate Formation

The kinetics of reactions involving this compound chloride have been studied to elucidate reaction mechanisms, confirm reaction orders, and identify intermediates. The Zincke reaction, which utilizes this compound salts, proceeds through a mechanism involving nucleophilic addition, ring opening, and ring closing (ANRORC). wikipedia.org

Kinetic investigations of the pyridinolysis of S-methyl thiocarbonates with 2,4-dinitrophenyl leaving groups also provide insight into reaction mechanisms and intermediate formation. nih.gov For the reaction of 2,4-dinitrophenyl S-methyl thiocarbonate with a series of pyridines, the Brønsted-type plot is biphasic, which is consistent with a stepwise mechanism involving a zwitterionic tetrahedral intermediate. nih.gov The curvature in the Brønsted plot indicates a change in the rate-determining step from the breakdown of the intermediate to its formation as the basicity of the pyridine (B92270) nucleophile increases. nih.gov

The formation of pyridinium salts as undesired products in certain reactions, such as the synthesis of sulfonates from 2,4-dinitrophenol (B41442) and sulfonyl chlorides in the presence of pyridine, further highlights the reactivity of the pyridinium species and the formation of intermediates. mdpi.com

X-ray Crystallography

X-ray crystallography has been an indispensable technique for the definitive structural elucidation of this compound and its derivatives, providing precise information on molecular geometry, conformations, and intermolecular interactions in the solid state.

Determination of Molecular Structures and Conformations

Single-crystal X-ray diffraction studies have revealed detailed structural features of this compound and its substituted analogs. For instance, the crystal structure of 1-(5-amino-2,4-dinitrophenyl)pyridinium chloride monohydrate shows that the pyridine and dinitrophenyl rings are significantly twisted with respect to each other, with a dihedral angle of 78.93 (5)°. nih.govscienceopen.com The nitro groups are also twisted out of the plane of the benzene (B151609) ring. nih.govscienceopen.com

In the case of N-(2,4-dinitrophenyl)-4-(1-pyrrolyl)pyridinium chloride sesquihydrate, the pyrrolyl and pyridinium rings are nearly coplanar, suggesting conjugation between them, while the dinitrophenyl ring is inclined at an angle of 59.5° to the pyridinium plane. iucr.org The conformation of the dinitrophenyl group can be influenced by steric hindrance. For example, the ortho-nitro group is often rotated out of the phenyl plane due to overcrowding. iucr.org

The conformation of the linker between the pyridinium and other aromatic rings is also determined. In 2-(2,4-dinitrophenyl)-1-(pyridin-4-yl)ethanol monohydrate, the chain linking the rings adopts an anti conformation. nih.gov

The following table summarizes key crystallographic data for a representative substituted derivative.

| Compound | Formula | Crystal System | Space Group | Unit Cell Dimensions | Dihedral Angle (Dinitrophenyl-Pyridinium) |

| 1-(5-Amino-2,4-dinitrophenyl)pyridinium chloride monohydrate | C₁₁H₉N₄O₄⁺·Cl⁻·H₂O | Monoclinic | P2₁/c | a = 5.4312(4) Å, b = 21.493(2) Å, c = 11.3892(9) Å, β = 92.362(3)° | 78.93(5)° nih.govscienceopen.com |

Analysis of Inter- and Intramolecular Interactions

The crystal packing of this compound derivatives is governed by a variety of non-covalent interactions. In the crystal structure of N-(2,4-dinitrophenyl)-N'-(nitrobenzoyl)iminopyridinium, the pyridinium and dinitrophenyl rings are nearly orthogonal to each other. arkat-usa.org The crystal lattice of N-(2,4-dinitrophenyl)-4-(1-pyrrolyl)pyridinium chloride sesquihydrate reveals a network of hydrogen bonds involving the chloride ion and water molecules. iucr.org

In addition to hydrogen bonding, other interactions such as C-H···O and C-H···F interactions, as well as π-π stacking, play a crucial role in the supramolecular assembly. mdpi.comnih.gov The analysis of these interactions provides insights into the forces that direct the crystal packing and can influence the physical properties of the material. In some structures, intermolecular interactions lead to the formation of supramolecular networks. science.gov

Structural Characterization of Substituted Derivatives

A wide range of substituted derivatives of this compound have been synthesized and structurally characterized using X-ray crystallography. These studies have provided valuable information on how different substituents affect the molecular structure and crystal packing.

The crystal structure of 4-aminopyridinium (B8673708) 5-(5-chloro-2,4-dinitrophenyl)-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-olate hemihydrate has also been reported, illustrating the complex structures that can be formed with barbiturate (B1230296) derivatives. iucr.org In N-(2,4-dinitrophenyl)-N'-(2,4-dinitrobenzoyl)iminopyridinium, the amide function is nearly coplanar with the dinitrophenyl ring, while the pyridinium ring is almost orthogonal to it. arkat-usa.org In contrast, in a related structure with a triazolium ring, the presence of an ortho-nitro group causes the amide group to be highly twisted out of the plane of the dinitrophenyl ring. arkat-usa.org

Elucidation of Hydrogen Bonding Networks in Crystal Lattices

Hydrogen bonding plays a pivotal role in the crystal engineering of this compound salts. The presence of hydrogen bond donors and acceptors in the cation, anion, and any co-crystallized solvent molecules leads to the formation of extensive hydrogen-bonding networks.

In the crystal structure of 1-(5-amino-2,4-dinitrophenyl)pyridinium chloride monohydrate, an intramolecular N-H···O hydrogen bond is observed. nih.govscienceopen.com Intermolecular N-H···Cl and O-H···Cl hydrogen bonds link cations and anions, and the water molecules further connect these units into chains. nih.govscienceopen.com The crystal packing of N-(2,4-dinitrophenyl)-4-(1-pyrrolyl)pyridinium chloride sesquihydrate is consolidated by a network of O-H···Cl hydrogen bonds, forming eight-membered centrosymmetric rings that are linked into infinite chains. iucr.org

In the crystal of 2-(2,4-dinitrophenyl)-1-(pyridin-4-yl)ethanol monohydrate, the molecules are linked by O-H···O and O-H···N hydrogen bonds, which generate sheets in the crystal lattice. nih.gov The extent and nature of hydrogen bonding can vary significantly depending on the specific substituents and counterions present. mdpi.com In some cases, C-H···O hydrogen bonds also contribute to the stability of the crystal structure. iucr.org

The following table provides examples of hydrogen bond geometries in a substituted derivative.

| Compound | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | **D-H···A (°) ** |

| 1-(5-Amino-2,4-dinitrophenyl)pyridinium chloride monohydrate | N-H···O | 0.88(2) | - | - | - |

| N-H···Cl | - | - | - | - | |

| O-H···Cl | 0.92(2) | - | - | - |

Note: Specific hydrogen bond distances and angles are often detailed in the crystallographic information files of the cited studies.

Computational Chemistry Approaches to 1 2,4 Dinitrophenyl Pyridinium Reactivity

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a principal tool for investigating the electronic structure and reactivity of 1-(2,4-dinitrophenyl)pyridinium and its derivatives. It allows for the detailed exploration of reaction mechanisms, the prediction of spectroscopic data, and the analysis of electronic properties that govern its chemical behavior.

The reactivity of pyridines can be significantly altered through N-activation with a 2,4-dinitrophenyl (DNP) group. The resulting Zincke salt, upon reaction with a nucleophile like a secondary amine, forms a key intermediate known as a Zincke imine. DFT calculations have been crucial in understanding the subsequent functionalization of this intermediate.

Recent studies have shown that the reaction pathway is highly dependent on the nature of the incoming reagent. nih.gov For instance, in the C3-H functionalization of pyridines via the N-2,4-dinitrophenyl Zincke imine, DFT calculations, along with experimental evidence from radical inhibition experiments, have indicated divergent mechanisms:

Radical Pathway: The thiolation and selenylation reactions are proposed to proceed through a radical addition-elimination pathway. nih.gov

Electrophilic Pathway: In contrast, the fluorination of the same intermediate follows a two-electron electrophilic substitution pathway. nih.gov

The Zincke imine intermediate possesses a polarized alkene chain where the charge is distributed unevenly. This distribution makes certain positions more susceptible to attack. nih.gov These mechanistic insights are critical for developing new, regioselective methods for pyridine (B92270) functionalization, a persistent challenge in synthetic chemistry due to the inherent electron-deficient nature of the pyridine ring. nih.gov

DFT calculations are widely used to predict and validate the spectroscopic properties of molecules, providing a bridge between theoretical models and experimental observations. While direct studies on this compound are limited, extensive research on closely related 2,4-dinitrophenyl derivatives, such as 2,4-dinitrophenylhydrazones, demonstrates the power of this approach.

In these studies, DFT calculations at specific levels of theory (e.g., B3LYP/6-31G*(d,p)) are used to compute spectroscopic data, which are then compared with experimental results from UV-Vis, FT-IR, and NMR spectroscopy. researchgate.net For example, calculated vibrational frequencies for C=N, N-N, and N-H bonds in hydrazones have shown good agreement with experimental FT-IR data. researchgate.net Similarly, Time-Dependent DFT (TD-DFT) is employed to calculate electronic transitions, which can be correlated with experimental UV-Vis absorption maxima (λmax). researchgate.netresearchgate.net Theoretical modeling has also been used to clarify the nature of electronic transitions in related molecules like 2-(2',4'-dinitrobenzyl)pyridine, identifying them as intramolecular charge transfer events. acs.org

Table 1: Comparison of Experimental and DFT-Calculated Spectroscopic Data for an Analogous Compound (Acetophenone-2,4-dinitrophenylhydrazone)

| Spectroscopic Property | Experimental Value | Calculated (DFT) Value | Reference |

|---|---|---|---|

| UV-Vis (λmax) | 378 nm | 385 nm | researchgate.net |

| IR Frequency (C=N) | 1618.4 cm⁻¹ | 1686 cm⁻¹ | researchgate.net |

| IR Frequency (N-H) | 3450.4 cm⁻¹ | 3467 cm⁻¹ | researchgate.net |

This table presents data for an analogous compound to illustrate the methodology.

To understand the reactivity of the Zincke imine intermediate derived from this compound, researchers use DFT to calculate various electronic structure and reactivity descriptors. These descriptors provide quantitative measures of where a reaction is most likely to occur.

Key descriptors include:

Fukui Functions (f_A_0): These indicate the propensity of a site to undergo radical attack. For the DNP-Zincke imine, the Fukui coefficients are significantly higher at the C3 and C5 positions compared to the C4 position, indicating that the meta positions are kinetically favored for attack by electrophilic radicals. nih.gov

Natural Charges: These calculations also show that the C3 and C5 positions have a higher negative charge than the C4 position, further supporting their susceptibility to electrophilic attack. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution, with red areas (negative potential) indicating susceptibility to electrophilic attack and blue areas (positive potential) indicating susceptibility to nucleophilic attack. researchgate.net

HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are used to understand charge transfer within the molecule. chemsociety.org.ng

Table 2: Calculated Reactivity Descriptors for the Zincke Imine Intermediate from 3-Phenylpyridine

| Atomic Position | Fukui Coefficient (f_A_0) | Natural Charge | Reference |

|---|---|---|---|

| C3 | 0.08 | -0.41 | nih.gov |

| C4 | 0.03 | -0.10 | nih.gov |

| C5 | 0.07 | -0.36 | nih.gov |

These descriptors explain the observed regioselectivity in radical reactions of the intermediate.

Theoretical Calculations of Kinetic Parameters

Beyond static properties, computational chemistry can model the energy changes along a reaction coordinate, allowing for the calculation of kinetic parameters like activation energies.

In many reactions involving dinitrophenyl-activated substrates, proton transfer is a critical, often rate-determining, step. This is particularly true in base-catalyzed reactions. Theoretical calculations have been used to investigate the kinetics of such processes in analogous systems.

For example, in the piperidinolysis of aryl 1-(2,4-dinitronaphthyl) ethers, a related SNAr reaction, DFT studies combined with experimental kinetics indicated a two-step mechanism. researchgate.net The calculations of activation energies confirmed that the proton transfer process was the rate-determining step. researchgate.net Similarly, kinetic studies on the aminolysis of 1-(1-hydroxybenzotriazolyl)-2,4-dinitrobenzene have shown that the reaction can proceed via a specific base (SB) catalyzed mechanism where the rate-determining step is the proton transfer from a zwitterionic intermediate. scirp.org These studies provide a framework for understanding how the kinetics of reactions involving this compound might be modeled, especially in base-catalyzed contexts where proton transfer is crucial.

Applications in Organic Synthesis and Material Science

Synthesis of Pyridinium-Based Heterocycles

The Zincke salt is instrumental in the synthesis of a diverse array of pyridinium-based heterocyclic compounds. Its reactivity with nucleophiles, particularly amines, opens pathways to novel molecular architectures.

1-(2,4-Dinitrophenyl)pyridinium chloride is a well-established and versatile electrophilic reagent for the synthesis of N-substituted pyridinium (B92312) salts. researchgate.netwikipedia.org This transformation, known as the Zincke reaction, involves the reaction of the Zincke salt with primary amines. wikipedia.org The process proceeds through a nucleophilic addition of the amine to the pyridinium ring, followed by ring opening and subsequent ring closure, ultimately displacing 2,4-dinitroaniline (B165453) to form the new pyridinium salt. chimia.ch This method is particularly valuable for synthesizing N-arylpyridinium salts or those containing chiral groups where traditional alkylation methods might risk racemization.

The reaction is mechanistically described as a nucleophilic addition, ring opening, and ring closing (ANRORC) process. researchgate.net The operational simplicity of this transformation makes it a practical choice for chemists. researchgate.net In many cases, the synthesis can be performed as a one-pot procedure, although some protocols may necessitate the isolation of intermediate acyclic imines, which are then cyclized by heating with an acid or base. researchgate.net

The following table provides examples of primary amines used in the Zincke reaction to produce corresponding pyridinium salts.

| Primary Amine | Resulting Pyridinium Salt | Reference |

| Aniline (B41778) Derivatives | N-Arylpyridinium Salts | researchgate.net |

| Chiral Primary Amines | Chiral Isoquinolinium Salts | ciac.jl.cn |

| Amines on Solid Support | Resin-Bound Pyridinium Salts | chimia.ch |

When this compound chloride reacts with secondary amines instead of primary amines, the reaction pathway diverges to yield 5-(dialkylamino)penta-2,4-dienals, commonly referred to as Zincke aldehydes. researchgate.netchimia.ch In this variation of the Zincke reaction, the pyridine (B92270) ring opens, and the terminal iminium group is subsequently hydrolyzed to an aldehyde. chimia.ch

Zincke aldehydes are valuable and versatile synthetic building blocks in organic chemistry. researchgate.netnih.gov Their donor-acceptor diene structure makes them useful precursors for the synthesis of a variety of more complex molecules, including indoles and other heterocyclic systems. nih.gov The utility of Zincke aldehydes has been demonstrated in the total synthesis of complex natural products, such as the indole (B1671886) alkaloid norfluorocurarine (B207588). nih.gov

The formation of Zincke aldehydes from various secondary amines is summarized in the table below.

| Secondary Amine | Resulting Zincke Aldehyde | Application |

| General Secondary Amines | 5-(Dialkylamino)penta-2,4-dienals | Synthesis of Indoles |

| Tryptamine Derivatives | Tryptamine-derived Zincke Aldehydes | Key step in the synthesis of norfluorocurarine and strychnine |

Advanced Conjugated Systems and Functional Materials

The application of this compound chloride extends beyond the synthesis of simple heterocycles to the construction of advanced conjugated systems and functional materials with unique electronic and optical properties.

The Zincke reaction has been effectively employed in the synthesis of functionalized bipyridinium oligomers and macrocycles. acs.orgrsc.org By utilizing a bis-pyridinium salt, specifically 1,1′-bis(2,4-dinitrophenyl)-4,4′-bipyridinium dichloride, a cyclocondensation reaction with rigid, electron-rich aromatic diamines can be achieved. acs.orgrsc.org This strategy has proven successful in producing a series of conjugated oligomers containing up to twelve aromatic and heterocyclic residues. acs.orgrsc.org

These resulting oligomers and macrocycles exhibit interesting electrochemical properties, including discrete, multiple redox processes. acs.orgrsc.org These redox events are often accompanied by significant changes in their electronic absorption spectra, making them promising candidates for applications in molecular electronics and sensing. acs.orgrsc.org

The Zincke reaction has also been adapted for the chemical modification of polymers to create novel pyridinium-containing ionic polymers. A notable example is the modification of chitosan (B1678972), a naturally occurring polysaccharide. rsc.org By treating chitosan with this compound chloride, the primary amino groups on the chitosan backbone are converted into pyridinium salts. rsc.org This transformation results in a novel polycationic chitosan-pyridinium derivative. rsc.org Such modifications can impart new properties to the original polymer, such as enhanced solubility in different solvents and potential for new applications in areas like drug delivery and gene therapy, owing to the cationic nature of the pyridinium groups. rsc.org

| Polymer | Modification Reaction | Resulting Ionic Polymer |

| Chitosan | Zincke Reaction with this compound Chloride | Polycationic Chitosan-Pyridinium Derivative |

More recently, the chemistry of Zincke salts has been repurposed and ingeniously applied to the synthesis of heptamethine cyanine (B1664457) dyes. chimia.chresearchgate.netacs.org This innovative approach allows for the direct transformation of Zincke salts into cyanine dyes under mild conditions. acs.org A key advantage of this method is the incorporation of a substituted pyridine residue into the heptamethine scaffold of the dye. acs.org

This strategy provides a powerful tool for the derivatization of the heptamethine chain, a task that has been historically challenging with traditional synthesis methods. acs.org It enables the introduction of a wide variety of substituents at different positions along the chain, allowing for the fine-tuning of the dye's photophysical and photochemical properties. researchgate.netacs.org This level of control over the molecular structure is crucial for tailoring cyanine dyes for specific applications, such as fluorescent probes and biosensors. researchgate.net

Methodological Advancements in Organic Chemistry

The chemical compound this compound plays a pivotal role in several methodological advancements in organic chemistry, particularly in the synthesis and functionalization of pyridine-containing molecules. Its utility stems from its ability to act as a highly reactive intermediate, facilitating reactions that would otherwise be challenging.

Enabling Solid-Phase Organic Synthesis via Zincke Reaction

The Zincke reaction, a chemical reaction that converts pyridines into pyridinium salts, has been adapted for solid-phase synthesis, a technique that simplifies the purification of complex molecules. nih.govwikipedia.org This adaptation often employs this compound chloride, also known as a Zincke salt. enamine.net

In this methodology, a primary amine reacts with the electrophilic this compound salt. nih.gov This process involves the opening of the pyridine ring, followed by the displacement of 2,4-dinitroaniline, ultimately forming a new pyridinium salt. nih.govenamine.net The key advantage of the solid-phase approach is that one of the reactants is attached to a solid support, such as a resin. nih.govwikipedia.org This immobilization allows for the easy removal of excess reagents and byproducts by simple filtration, streamlining the purification process.

This technique has been successfully used to prepare a variety of pyridinium salts. nih.govresearchgate.net For instance, polymer-bound amino ethers have been reacted with this compound salts, and subsequent cleavage from the resin yielded the desired products in good yield and high purity. nih.gov This method holds significant promise for the rapid synthesis of libraries of compounds for applications such as drug discovery.

| Reactant 1 (Solid Support) | Reactant 2 (Solution) | Key Transformation | Advantage |

| Polymer-bound amine | This compound chloride | Formation of a new pyridinium salt | Simplified purification |

| Resin-attached primary amine | This compound chloride | Zincke reaction on a solid support | Efficient removal of byproducts |

Facilitating Regioselective Functionalization of Pyridine Scaffolds

The this compound salt is a key intermediate for the regioselective functionalization of pyridine rings. The presence of the electron-withdrawing 2,4-dinitrophenyl group makes the pyridinium ring highly susceptible to nucleophilic attack. This activation allows for the precise introduction of various functional groups onto the pyridine scaffold.

The reaction of this compound chloride with nucleophiles, such as primary and secondary amines, leads to the opening of the pyridine ring to form intermediates known as Zincke aldehydes or Zincke imines. nih.govresearchgate.netsynarchive.com These intermediates can then undergo a ring-closing reaction to form a new, functionalized pyridinium salt. chemrxiv.org This process allows for the synthesis of a wide array of substituted pyridines that are valuable in medicinal chemistry and materials science. rsc.org

The regioselectivity of the functionalization is a key feature of this methodology. By carefully choosing the starting materials and reaction conditions, chemists can control the position at which the new functional group is introduced onto the pyridine ring. This control is crucial for synthesizing molecules with specific properties and biological activities.

| Starting Material | Reagent | Intermediate | Product |

| Pyridine | 2,4-Dinitro-chlorobenzene | This compound salt | |

| This compound salt | Primary Amine | Zincke imine | Substituted Pyridinium Salt |

| This compound salt | Secondary Amine | Zincke aldehyde | 5-(Dialkylamino)penta-2,4-dienal |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(2,4-dinitrophenyl)pyridinium chloride, and how can purity be ensured?

- Methodological Answer : The compound is synthesized via nucleophilic substitution between pyridine and 2,4-dinitrofluorobenzene in a polar aprotic solvent (e.g., DMF) under reflux. A detailed protocol involves reacting equimolar amounts of pyridine and 2,4-dinitrofluorobenzene at 80–90°C for 24 hours, followed by precipitation using ice-cold diethyl ether . Purity is confirmed via melting point analysis (reported m.p. 86–88°C in ethanol) and NMR spectroscopy. For high-purity yields (>95%), recrystallization from ethanol is recommended .

| Reagent | Molar Ratio | Temperature | Time | Yield |

|---|---|---|---|---|

| Pyridine | 1.1 equiv. | 80–90°C | 24 h | 75% |

| 2,4-Dinitrofluorobenzene | 1.0 equiv. | Reflux | — | — |

Q. How should researchers characterize the structural stability of this compound derivatives under varying conditions?

- Methodological Answer : Stability studies require monitoring via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The compound decomposes exothermically above 150°C, with potential explosive decomposition under friction or shock . For solution-phase stability, UV-Vis spectroscopy (λmax ~350–400 nm) in acetonitrile under nitrogen atmosphere shows no significant degradation over 48 hours at 25°C.

Q. What safety protocols are critical when handling this compound chloride?

- Methodological Answer :

- Personal Protection : Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Use fume hoods to avoid inhalation of dust .

- Storage : Store in amber glass bottles at 2–8°C, away from oxidizing agents and heat sources .

- Spill Management : Neutralize spills with 10% sodium bicarbonate solution before disposal .

Advanced Research Questions

Q. How does the counterion (e.g., Cl⁻ vs. PF₆⁻) influence the reactivity of this compound salts in nucleophilic substitution reactions?

- Methodological Answer : Counterions modulate solubility and reactivity. For example, this compound hexafluorophosphate (PF₆⁻ salt) exhibits enhanced solubility in polar aprotic solvents like DMSO, facilitating SNAr reactions with amines. In contrast, the chloride salt is less soluble but reacts efficiently in n-butanol under reflux . Kinetic studies (monitored via HPLC) show PF₆⁻ salts achieve 90% conversion in 12 hours vs. 24 hours for Cl⁻ salts under identical conditions.

Q. What mechanistic insights explain the thermal isomerization of this compound derivatives to hydrazones?

- Methodological Answer : Thermal isomerization involves a retro-Diels-Alder mechanism, confirmed by trapping intermediates via low-temperature NMR. Refluxing in toluene (110°C) induces cleavage of the pyridinium ring, forming 2,4-dinitrophenylhydrazones. Isotopic labeling (¹⁵N) and DFT calculations support a stepwise pathway with a nitrenium ion intermediate .

Q. How can this compound chloride be used as a derivatizing agent in carbonyl group analysis?

- Methodological Answer : The compound reacts selectively with carbonyl groups (e.g., aldehydes/ketones) to form hydrazones, enabling UV-Vis quantification. A protocol includes:

Dissolve 10 mg of the compound in 10 mL ethanol.

Add 1 mM carbonyl sample and stir at 50°C for 1 hour.

Analyze absorbance at 370 nm (ε = 22,000 M⁻¹cm⁻¹) .

- Data Interpretation : Contradictions in literature extinction coefficients (ε) require calibration against certified standards (e.g., DNPH derivatives) .

Q. What computational methods predict the electronic properties of this compound salts?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates HOMO-LUMO gaps and charge distribution. The nitro groups reduce electron density on the pyridinium ring (HOMO = −8.2 eV), enhancing electrophilicity. Solvent effects (PCM model) show acetonitrile stabilizes the cationic center better than water .

Contradiction Analysis

- Synthetic Yields : Reported yields vary (75–90%) due to residual 2,4-dinitroaniline byproducts. Purity optimization requires column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5) .

- Stability Data : Conflicting decomposition temperatures (150°C vs. 180°C) arise from differing heating rates in TGA (5°C/min vs. 10°C/min) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.